molecular formula C18H24FN5 B2371448 2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 2415461-48-0

2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B2371448
CAS No.: 2415461-48-0
M. Wt: 329.423
InChI Key: BLMZJURAMMEBRI-UHFFFAOYSA-N
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Description

2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 3-fluorobenzyl chloride with piperazine to form 4-[(3-fluorophenyl)methyl]piperazine. This intermediate is then reacted with 2,4,6-trimethylpyrimidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5/c1-14-11-17(22(2)3)21-18(20-14)24-9-7-23(8-10-24)13-15-5-4-6-16(19)12-15/h4-6,11-12H,7-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMZJURAMMEBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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